molecular formula C9H11N3O4S B11961676 N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide CAS No. 2828-63-9

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11961676
CAS No.: 2828-63-9
M. Wt: 257.27 g/mol
InChI Key: XCSGUMXBOFCZJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4,4’-diaminodiphenylsulfone+acetic anhydrideN-(4-[(aminocarbonyl)amino]sulfonylphenyl)acetamide+acetic acid\text{4,4'-diaminodiphenylsulfone} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4,4’-diaminodiphenylsulfone+acetic anhydride→N-(4-[(aminocarbonyl)amino]sulfonylphenyl)acetamide+acetic acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. For example, it can inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-Acetylsulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

    N-Acetyl-4-aminobenzenesulfonamide: Known for its use in the synthesis of other pharmaceutical compounds.

Uniqueness

N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)acetamide is unique due to its dual functional groups (acetamide and sulfonamide), which contribute to its diverse chemical reactivity and biological activities. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

2828-63-9

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-[4-(carbamoylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C9H11N3O4S/c1-6(13)11-7-2-4-8(5-3-7)17(15,16)12-9(10)14/h2-5H,1H3,(H,11,13)(H3,10,12,14)

InChI Key

XCSGUMXBOFCZJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)N

Origin of Product

United States

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